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Compound of Interest

Compound Name:
3-((4-Chlorobenzyl)oxy)piperidine

hydrochloride

Cat. No.: B1455446 Get Quote

An In-depth Technical Guide to the Chemical Structure and Analysis of 3-((4-
Chlorobenzyl)oxy)piperidine hydrochloride

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-((4-
Chlorobenzyl)oxy)piperidine hydrochloride, a key chemical intermediate in modern drug

discovery and development. Designed for researchers, scientists, and pharmaceutical

professionals, this document delves into the molecule's structural characteristics and outlines

the definitive analytical methodologies for its characterization and quality control. We will move

beyond procedural lists to explore the scientific rationale behind method selection, ensuring a

deep, applicable understanding of the compound's analytical landscape.

Introduction and Significance
3-((4-Chlorobenzyl)oxy)piperidine hydrochloride belongs to the piperidine class of

heterocyclic compounds, which are integral scaffolds in a vast number of pharmaceuticals. The

specific combination of a piperidine ring, a flexible ether linkage, and a substituted aromatic

moiety makes this compound a versatile building block for synthesizing complex molecules with

potential therapeutic activities, particularly in areas like neuroscience.[1][2] Its hydrochloride

salt form is typically employed to enhance stability and aqueous solubility, which are critical

properties for pharmaceutical handling and formulation.
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Accurate and robust analytical characterization is paramount to ensure the identity, purity, and

quality of this intermediate, as these attributes directly impact the safety and efficacy of the final

active pharmaceutical ingredient (API). This guide establishes a framework for a

comprehensive analysis using orthogonal techniques, providing a self-validating system for

quality assurance.

Chemical Structure and Physicochemical Properties
The molecular architecture of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride is defined by

three primary components: a saturated piperidine ring, a 4-chlorobenzyl group, and an ether

bridge connecting them at the 3-position of the piperidine. The nitrogen atom of the piperidine

ring is protonated, forming a hydrochloride salt.

Figure 1. 2D Structure of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride.

The key physicochemical properties are summarized below. These values are fundamental for

designing analytical methods, understanding solubility, and planning synthetic modifications.
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Property Value Source

Chemical Name

3-((4-

Chlorobenzyl)oxy)piperidine

hydrochloride

-

Synonyms

3-(p-

Chlorobenzyloxy)piperidine

HCl

-

CAS Number 1220033-10-2 [3]

Molecular Formula C₁₂H₁₇Cl₂NO [4]

Molecular Weight 262.18 g/mol [4]

Appearance White to off-white solid Typical for similar salts

SMILES
C1CC(NCC1)OCC2=CC=C(C

=C2)Cl.Cl
-

InChI Key
Information not readily

available
-

Structural Insights:

Piperidine Ring: The non-aromatic, saturated ring provides conformational flexibility. As a

secondary amine, its nitrogen is basic and readily forms the hydrochloride salt.

Ether Linkage: This C-O-C bond introduces polarity and acts as a flexible spacer, which can

be critical for orienting the molecule to interact with biological targets.

4-Chlorobenzyl Group: The aromatic ring serves as a rigid, planar structure. The chlorine

atom at the para-position increases lipophilicity and can participate in specific interactions,

such as halogen bonding.[3]

Hydrochloride Salt: The salt form significantly enhances the compound's solubility in polar

solvents, including water and alcohols, which is advantageous for both analysis and

subsequent reaction chemistry.
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Spectroscopic Characterization: A Multi-faceted
Approach
Spectroscopic analysis provides an unambiguous fingerprint of the molecule. A combination of

Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy

is essential for complete structural elucidation and identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise carbon-hydrogen framework of

the molecule. Experiments are typically conducted in a deuterated solvent such as Deuterium

Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Rationale for Solvent Choice: The choice of solvent is critical. D₂O is suitable due to the salt's

solubility, but the N-H and O-H protons will exchange and become invisible. DMSO-d₆ is often

preferred as it solubilizes the salt and allows for the observation of exchangeable protons.

Expected ¹H NMR Signals (400 MHz, DMSO-d₆):
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Proton
Assignment

Approx.
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

Aromatic (C₆H₄) 7.35 - 7.45 Multiplet (AA'BB') 4H

Protons on the

chlorophenyl

ring. The para-

substitution

creates a

characteristic

symmetrical

pattern.

Benzyl (-O-CH₂-

Ar)
4.55 Singlet 2H

Methylene

protons adjacent

to both an

oxygen and an

aromatic ring.

Piperidine (-O-

CH-)
3.80 - 3.95 Multiplet 1H

The proton on

the carbon

bearing the ether

oxygen is

significantly

deshielded.

Piperidine (-CH₂-

NH₂⁺-)
3.00 - 3.40 Multiplet 4H

Protons on

carbons adjacent

to the protonated

nitrogen are

shifted downfield.

Piperidine (other

-CH₂-)
1.60 - 2.10 Multiplet 4H

Remaining

aliphatic protons

on the piperidine

ring.

Piperidinium (-

NH₂⁺-)

9.00 - 9.50 Broad Singlet 2H Exchangeable

protons on the

nitrogen,
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broadened by

quadrupole

effects and

exchange.

Expected ¹³C NMR Signals (100 MHz, DMSO-d₆):

Carbon Assignment
Approx. Chemical Shift (δ,
ppm)

Rationale

Aromatic (C-Cl) 131.5
Quaternary carbon attached to

chlorine.

Aromatic (C-CH₂) 137.5

Quaternary aromatic carbon

attached to the benzylic

carbon.

Aromatic (CH) 128.5, 130.0 Protonated aromatic carbons.

Benzyl (-O-CH₂-Ar) 69.5
Benzylic carbon deshielded by

the adjacent oxygen.

Piperidine (-O-CH-) 75.0
Carbon bearing the ether

oxygen, highly deshielded.

Piperidine (-CH₂-NH₂⁺-) 43.0, 45.0
Carbons adjacent to the

charged nitrogen.

Piperidine (other -CH₂-) 25.0, 28.0
Remaining aliphatic carbons in

the ring.

Protocol: NMR Sample Preparation and Acquisition

Preparation: Accurately weigh 5-10 mg of 3-((4-Chlorobenzyl)oxy)piperidine
hydrochloride.

Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆)

in a standard 5 mm NMR tube.
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Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room

temperature.

Analysis: Process the data (Fourier transform, phase correction, and baseline correction)

and integrate the ¹H signals. Assign peaks based on chemical shifts, multiplicities, and

correlation experiments (e.g., COSY, HSQC) if necessary.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and gain structural information from

fragmentation patterns. Electrospray Ionization (ESI) in positive ion mode is the preferred

method for this charged, polar molecule.

Expected Observations (ESI+):

Parent Ion: The analysis will detect the free base of the molecule as the protonated

molecular ion [M+H]⁺.

Free Base Formula: C₁₂H₁₆ClNO

Expected m/z: 226.0993

Isotopic Pattern: A crucial diagnostic feature is the chlorine isotope pattern. Two peaks will be

observed for any chlorine-containing fragment: one for the ³⁵Cl isotope and a second,

smaller peak at M+2 for the ³⁷Cl isotope, with a relative intensity ratio of approximately 3:1.

Primary Fragmentation Pathway: The most common fragmentation involves the cleavage of the

benzylic C-O bond, which is energetically favorable as it leads to the formation of a stable 4-

chlorobenzyl cation.

[M+H]⁺
m/z 226/228

4-Chlorobenzyl Cation
[C₇H₆Cl]⁺

m/z 125/127

Benzylic C-O Cleavage

3-Hydroxypiperidine Radical Cation
[C₅H₁₀NO]⁺

m/z 100

Benzylic C-O Cleavage
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Click to download full resolution via product page

Caption: Key MS fragmentation pathways.

Protocol: ESI-MS Analysis

Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent

mixture, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures the

piperidine nitrogen remains protonated.

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

Tandem MS (MS/MS): Select the parent ion (m/z 226.1) for collision-induced dissociation

(CID) to generate and analyze fragment ions, confirming the proposed fragmentation

pathway.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and reliable method for identifying the presence of key functional

groups, confirming the overall structure.

Expected Characteristic Absorption Bands:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b1455446?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1455446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber
(cm⁻¹)

Vibration Type Functional Group Rationale

3200-2700 (broad) N⁺-H Stretch Piperidinium ion

The broad, strong

absorption is

characteristic of a

secondary amine salt.

[5]

3100-3000 C-H Stretch Aromatic
C-H bonds on the

benzene ring.

2950-2850 C-H Stretch Aliphatic

C-H bonds of the

piperidine and benzyl

CH₂ groups.[5]

~1600, ~1490 C=C Stretch Aromatic Ring
Skeletal vibrations of

the benzene ring.

~1100 (strong) C-O-C Stretch Ether

The asymmetric

stretch of the ether

linkage is typically a

strong, prominent

band.

~810 C-H Bend Aromatic (para-subst.)

Out-of-plane bending

confirms the 1,4-

disubstitution pattern

on the benzene ring.

~750 C-Cl Stretch Aryl Halide
Vibration of the

carbon-chlorine bond.

Protocol: FT-IR Analysis (Attenuated Total Reflectance - ATR)

Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No

further preparation is needed.

Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Record the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400
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cm⁻¹.

Analysis: Identify the characteristic peaks and compare them to the expected values to

confirm the presence of all key functional groups.

Chromatographic Purity Assessment: High-
Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical intermediates and for

quantifying the compound in various matrices. A reversed-phase HPLC (RP-HPLC) method

with UV detection is the most appropriate choice.

Rationale for Method Design:

Stationary Phase: A C18 (octadecylsilyl) column is chosen for its versatility and effectiveness

in retaining moderately polar compounds like the analyte.

Mobile Phase: A mixture of an acidic aqueous buffer and an organic modifier (like

acetonitrile) is used. The acid (e.g., formic or phosphoric acid) serves to keep the piperidine

nitrogen protonated and suppress the silanol groups on the stationary phase, leading to

sharp, symmetrical peaks.

Detection: The chlorobenzyl group contains a strong chromophore, making UV detection

highly sensitive. A wavelength of approximately 225 nm is typically optimal for detection.

Sample Preparation HPLC System Data Analysis

Prepare Sample
(e.g., 1 mg/mL in Mobile Phase) Filter through 0.45 µm Syringe Filter Inject 10 µL onto C18 Column Isocratic or Gradient Elution

(e.g., Acetonitrile/Water/Acid) UV Detection at 225 nm Integrate Chromatogram Calculate Purity (% Area)

Click to download full resolution via product page

Caption: Standard workflow for HPLC purity analysis.

Protocol: RP-HPLC Purity Method
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Mobile Phase Preparation:

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation: Prepare a sample solution at a concentration of ~0.5 mg/mL in a 50:50

mixture of Mobile Phase A and B.

Chromatographic Conditions:

Column: C18, 4.6 x 150 mm, 5 µm particle size.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 225 nm.

Injection Volume: 10 µL.

Gradient Program:

0-2 min: 30% B

2-15 min: 30% to 80% B

15-17 min: 80% B

17.1-20 min: 30% B (re-equilibration)

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the

area of the main peak by the total area of all peaks and multiplying by 100. The retention

time of the main peak serves as an identifier.

Conclusion
The comprehensive analysis of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride requires

an orthogonal set of analytical techniques. NMR spectroscopy provides definitive structural
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confirmation, Mass Spectrometry verifies the molecular weight and key structural motifs, FT-IR

offers rapid functional group identification, and HPLC confirms the purity with high sensitivity.

The protocols and rationale detailed in this guide establish a robust, self-validating framework

for the quality control of this important pharmaceutical intermediate, ensuring its suitability for

use in drug synthesis and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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